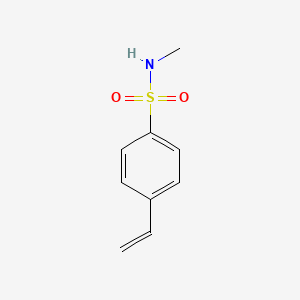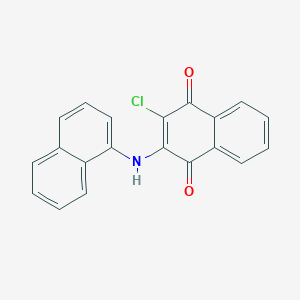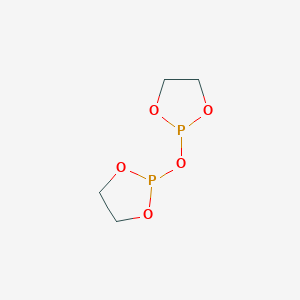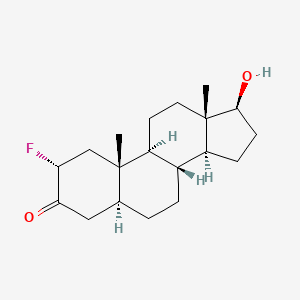
2alpha-Fluorodihydrotestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-Fluorodihydrotestosterone is a synthetic androgen receptor ligand. It is a fluorinated derivative of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in scientific research, particularly in the field of prostate cancer imaging and treatment. The fluorine atom in its structure enhances its binding affinity to androgen receptors, making it a valuable tool in medical diagnostics and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Fluorodihydrotestosterone involves the fluorination of dihydrotestosterone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with dihydrotestosterone to introduce the fluorine atom at the 2alpha position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to verify the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2alpha-Fluorodihydrotestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to dihydrotestosterone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2alpha-Fluorodihydrotestosterone has several scientific research applications:
Chemistry: It is used as a model compound to study fluorinated steroids’ chemical properties and reactivity.
Biology: The compound helps investigate androgen receptor interactions and signaling pathways.
Medicine: It is employed in positron emission tomography (PET) imaging to diagnose and monitor prostate cancer.
Mécanisme D'action
2alpha-Fluorodihydrotestosterone exerts its effects by binding to androgen receptors. The fluorine atom enhances its binding affinity, allowing it to effectively compete with endogenous androgens. Upon binding, the compound activates the androgen receptor, leading to the transcription of target genes involved in cell growth and differentiation. This mechanism is particularly relevant in prostate cancer, where androgen receptor signaling plays a crucial role in tumor progression .
Comparaison Avec Des Composés Similaires
Dihydrotestosterone: The parent compound, lacking the fluorine atom.
Testosterone: Another androgen hormone with a similar structure but different functional groups.
2alpha-Hydroxytestosterone: A hydroxylated derivative of testosterone.
Uniqueness: 2alpha-Fluorodihydrotestosterone’s uniqueness lies in its fluorine atom, which significantly enhances its binding affinity to androgen receptors compared to its non-fluorinated counterparts. This property makes it particularly valuable in medical diagnostics and research, especially in imaging and studying androgen receptor-related diseases .
Propriétés
Numéro CAS |
1649-46-3 |
|---|---|
Formule moléculaire |
C19H29FO2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18-,19-/m0/s1 |
Clé InChI |
QBAHMYSNLVHPJQ-TVGHHNFTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


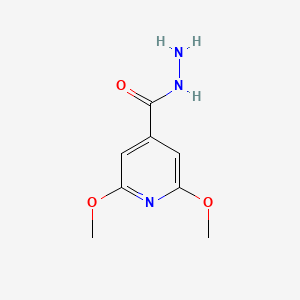
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
silyl}propyl acetate](/img/structure/B14742516.png)

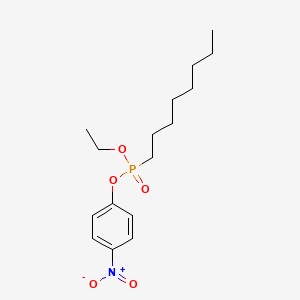

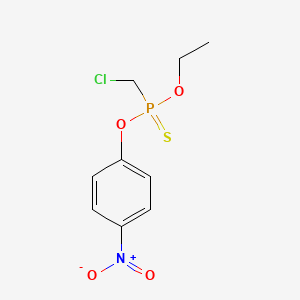



![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
